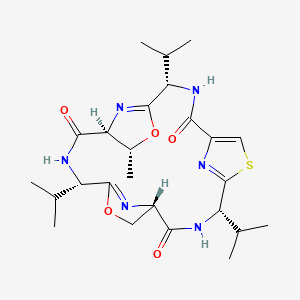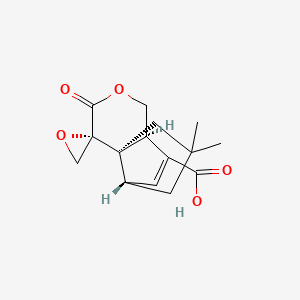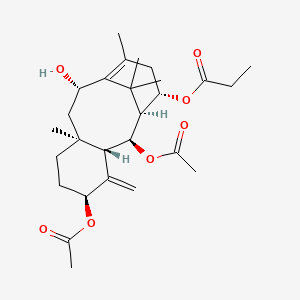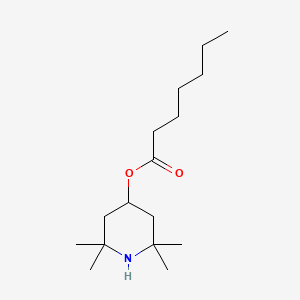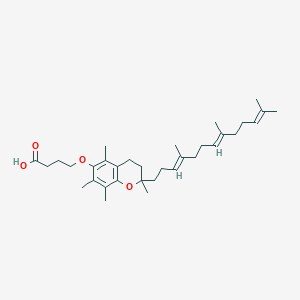
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-homocitric acid is the (S)-enantiomer of homocitric acid. It is an enantiomer of a (2R)-homocitric acid.
Scientific Research Applications
Biological Production of Malic Acid
Malic acid, chemically related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, has significant applications due to its role as a precursor in various industries. Its biological production, especially through fermentation and metabolic engineering, is a growing field. This approach is seen as a sustainable alternative to traditional chemical synthesis methods, with several metabolic pathways being explored for enhanced production (Dai et al., 2018).
Stereocontrolled Synthesis in Biochemical Pathways
The stereocontrolled synthesis of compounds like 2-methylisocitrate, closely related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, is crucial in certain biochemical pathways in bacteria and fungi. This type of synthesis, starting from compounds like lactic acid, demonstrates the intricate chemistry involved in biological systems and the potential for bioengineering applications (Darley et al., 2003).
Catalytic Methods in Organic Chemistry
Catalytic methods involving compounds structurally similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, like the selective epoxidation of alkenes, highlight the chemical's role in advanced organic synthesis techniques. These methods showcase the potential for high-efficiency and selective reactions in organic chemistry (Dong et al., 2012).
Enolization and Oxidation Reactions
The study of enolization and oxidation reactions of compounds like 3-hydroxybutan-2-one, which are structurally related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, provides insights into the mechanisms of these important chemical transformations. Such studies are fundamental to understanding more complex chemical processes and developing new synthesis methods (Lubach & Drenth, 2010).
Metabolism Studies
Research into the metabolism of structurally related compounds, like 4-hydroxybutyric acid, in mitochondrial extracts, sheds light on the biochemical pathways and potential applications of (S)-2-hydroxybutane-1,2,4-tricarboxylic acid in cellular processes. These studies are crucial for understanding metabolic diseases and developing therapeutic strategies (Gibson & Nyhan, 2010).
Biosynthesis from Renewable Carbon
The biosynthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources, using processes involving compounds similar to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, represents an important step towards sustainable chemical production. This research highlights the potential for using biotechnological routes to produce valuable chemical building blocks from renewable sources (Rohwerder & Müller, 2010).
Bioplastic Production from Methane
Studies on the biosynthesis of 4-hydroxybutyrate and related polymers from methane demonstrate the potential of metabolic engineering in producing bioplastics. This research shows how engineered strains can use methane, a simple carbon source, to synthesize valuable biopolymers, indicating a promising direction for sustainable material production (Nguyen & Lee, 2021).
properties
Product Name |
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid |
|---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(2S)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
XKJVEVRQMLKSMO-ZETCQYMHSA-N |
Isomeric SMILES |
C(C[C@](CC(=O)O)(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



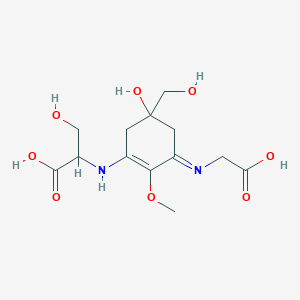
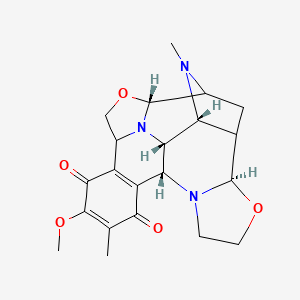

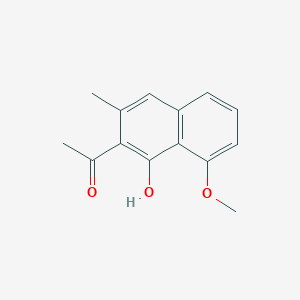
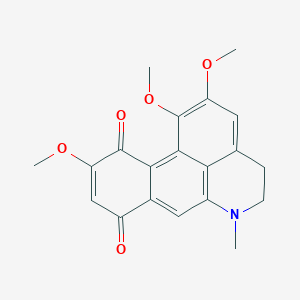

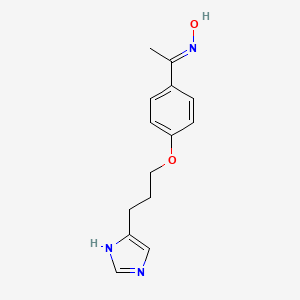
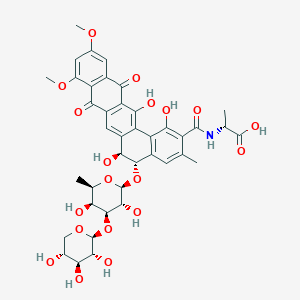
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
